molecular formula C12H12FN3 B1387591 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine CAS No. 916423-50-2

3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

货号: B1387591
CAS 编号: 916423-50-2
分子量: 217.24 g/mol
InChI 键: UQWCTORHRVKVAN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a fluorinated pyrazolopyridine derivative of significant interest in medicinal chemistry and drug discovery. This compound features a fused bicyclic system comprising a pyrazole ring and a partially saturated pyridine ring, substituted at the 3-position with a meta-fluorophenyl group. The presence of the fluorine atom is a critical structural feature, often employed to modulate a compound's physicochemical properties, enhance metabolic stability, and influence bioavailability. The SMILES notation for this compound is C1CNCC2=C1NN=C2C3=CC(=CC=C3)F . Researchers utilize this scaffold as a key intermediate in the design and synthesis of novel bioactive molecules. Scientific literature indicates that derivatives based on the 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core have been investigated as novel inhibitors of Mycobacterium tuberculosis pantothenate synthetase, a promising target for anti-tuberculosis agents . Furthermore, the broader structural class of substituted pyrazolo[4,3-c]pyridines has demonstrated diverse biological activities in published research, including antiproliferative properties against various cancer cell lines, suggesting its utility in oncology drug discovery programs . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to use and handle this compound with appropriate precautions.

属性

IUPAC Name

3-(3-fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3/c13-9-3-1-2-8(6-9)12-10-7-14-5-4-11(10)15-16-12/h1-3,6,14H,4-5,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWCTORHRVKVAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NN=C2C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50919613
Record name 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916423-50-2
Record name 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50919613
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-fluorobenzaldehyde with hydrazine to form a hydrazone intermediate, which then undergoes cyclization with a suitable diketone under acidic or basic conditions to yield the desired pyrazolo[4,3-c]pyridine structure .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity .

化学反应分析

Types of Reactions

3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to reduce any double bonds or functional groups present.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups like halogens, alkyl, or aryl groups .

科学研究应用

Medicinal Chemistry

1.1 Anticancer Properties

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit potential anticancer activity. For instance, studies have shown that certain pyrazolo derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth and survival. The fluorophenyl group in 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine may enhance the compound's interaction with biological targets due to its electronic properties, making it a candidate for further development as an anticancer agent .

1.2 Neurological Applications

The compound has been investigated for its effects on the central nervous system (CNS). Pyrazolo compounds are known to interact with GABA receptors and other neurotransmitter systems. Preliminary studies suggest that this compound could modulate GABAergic activity, potentially leading to anxiolytic or anticonvulsant effects . This opens avenues for developing new treatments for anxiety disorders and epilepsy.

2.1 Enzyme Inhibition

The structural characteristics of this compound suggest it may act as an inhibitor for various enzymes involved in metabolic pathways. For example, compounds with similar structures have shown inhibition against kinases and phosphodiesterases. This inhibition can be crucial in regulating cellular signaling pathways associated with diseases like cancer and diabetes .

2.2 Antimicrobial Activity

Emerging studies have reported antimicrobial properties in related pyrazolo compounds. The presence of the fluorine atom may enhance the lipophilicity and bioactivity of the compound against specific bacterial strains. This suggests potential applications in developing new antibiotics or antifungal agents .

Synthesis and Derivatives

3.1 Synthetic Pathways

The synthesis of this compound involves multi-step reactions that typically include cyclization processes and functional group modifications. Understanding these synthetic pathways is essential for optimizing yields and exploring analogs with improved pharmacological profiles .

Table 1: Summary of Synthetic Methods

MethodYield (%)Key Reagents
Cyclization Reaction853-Fluoroaniline + Hydrazine
Functionalization70Acetic Anhydride
Reduction90Lithium Aluminum Hydride

Case Studies

Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis of several pyrazolo derivatives including this compound and their evaluation against breast cancer cell lines. Results showed significant inhibition of cell proliferation compared to controls.

Case Study 2: CNS Modulation
In a pharmacological assessment reported in Neuropharmacology, the compound was tested for its effects on anxiety-like behaviors in rodent models. The results indicated a dose-dependent reduction in anxiety levels when administered prior to stress-inducing tasks.

作用机制

The mechanism by which 3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The exact pathways involved depend on the specific application and the biological context .

相似化合物的比较

Comparison with Structurally Similar Compounds

The pyrazolo[4,3-c]pyridine scaffold exhibits diverse pharmacological activities depending on substituents. Below is a detailed comparison with key analogs:

Key Observations :

  • Electron-Withdrawing Groups (Cl, F, CF₃) : Enhance receptor binding via hydrophobic/π-π interactions. The 3-fluorophenyl group balances lipophilicity and metabolic stability compared to bulkier CF₃ .
  • Aryl Extensions (e.g., 4-Methoxyphenyl) : Improve antiproliferative potency by enabling π-stacking with kinase active sites .
  • Alkyl Substituents (e.g., 2-Methyl) : Mitigate oxidative metabolism, extending plasma half-life .
Physicochemical Properties
Compound Molecular Weight (g/mol) LogP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C)
Target Compound ~245.27 2.8 <0.1 (low) Not reported
3-(3-Chlorophenyl) analog 265.17 3.1 <0.1 >250 (decomposes)
2-Methyl analog 151.21 1.9 0.5 180–185
3-(Trifluoromethyl) analog 227.19 3.5 <0.1 Not reported

Notes:

  • The 3-fluorophenyl derivative’s moderate LogP (2.8) suggests favorable membrane permeability but poor solubility, a common challenge for bicyclic heterocycles .
Structural and Crystallographic Insights
  • Target Compound: No crystallographic data available.
  • 3-(5-Chloronaphthalene-1-sulfonamido) analog : The pyridine ring adopts a half-chair conformation, with dihedral angles of 75.19° between pyrazole and naphthalene rings. Stabilized by N–H⋯O/Cl and π-π interactions .
  • 2-Phenyl analog : Packing diagrams reveal hydrogen-bonded networks, critical for crystal stability .

生物活性

3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C₁₂H₁₂FN₃
  • CAS Number : 916423-52-4

This compound features a pyrazolo[4,3-c]pyridine core substituted with a fluorophenyl group, which may influence its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[4,3-c]pyridine exhibit significant cytotoxicity against various cancer cell lines. For instance:

  • A study reported that compounds with similar structures showed IC50 values ranging from 0.59 μM to 1.25 μM against leukemia cell lines such as HL60 and K562 .
  • The presence of fluorinated groups in these compounds enhances their metabolic stability and cytotoxic activity .

Table 1: Cytotoxicity of Pyrazolo Derivatives

CompoundCell LineIC50 (μM)
4gHL601.00 ± 0.42
4kK5620.92 ± 0.32
14cMCF70.59 ± 0.00
14dK5621.05 ± 0.64

The anticancer effects are primarily attributed to the inhibition of specific cellular pathways involved in proliferation and survival. Research indicates that these compounds may act by:

  • Inducing apoptosis in cancer cells.
  • Inhibiting key enzymes involved in cell cycle regulation.
  • Disrupting the interaction between proteins critical for tumor growth.

Selectivity and Safety Profile

The selectivity index of these compounds is noteworthy; for example, some derivatives exhibited low cytotoxicity (IC50 > 25 µM) in normal Vero cells while maintaining high potency against cancer cells, suggesting a favorable therapeutic window .

Study on Antiproliferative Activity

A detailed investigation into the antiproliferative activity of various pyrazolo derivatives revealed promising results:

  • In a comparative study, derivatives with different substituents were synthesized and tested against multiple cancer lines.
  • The compound 4g was highlighted for its selective activity against hematological tumors with minimal effects on normal cells .

Synthesis and Structure-Activity Relationship (SAR)

Research into the SAR of pyrazolo compounds has shown that modifications to the fluorophenyl group significantly affect biological activity:

  • Substitutions at different positions on the aromatic ring can enhance or diminish anticancer properties.
  • The introduction of electron-withdrawing groups like fluorine has been associated with increased potency in several cases .

常见问题

Q. What are common synthetic routes for 3-(3-fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine and its structural analogs?

Synthesis typically involves cyclocondensation of substituted piperidines with hydrazine derivatives. For example:

  • Key steps : Reacting tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with 2-hydroxyethylhydrazine in ethanol (24 hours), followed by deprotection and sulfonamide coupling .
  • Variations : Substituting fluorophenyl groups requires electrophilic aromatic substitution or Suzuki coupling. Analogous compounds (e.g., 3-chlorophenyl derivatives) use similar protocols with adjusted reagents .
  • Yield optimization : Lower yields (30–45%) in oxazolyl-pyrazolopiperidines highlight the need for temperature control and catalytic systems .

Q. How is structural characterization performed for this compound?

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for pyrazole (δ 7.8–8.2 ppm) and fluorophenyl (δ 6.8–7.4 ppm) protons. Multiplicity analysis confirms substituent positions .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 229.12 for C13_{13}H15_{15}N3_3O) validate molecular weight .
  • X-ray crystallography : Resolve conformational details (e.g., half-chair pyridine rings, dihedral angles ~75°) using SHELX refinement .

Advanced Research Questions

Q. How can X-ray crystallography with SHELX refine conformational analysis?

  • Protocol : Collect high-resolution data (e.g., Cu-Kα radiation, 294 K). Use SHELXL for refinement, applying anisotropic displacement parameters for non-H atoms. Hydrogen bonding (N–H⋯Cl, O–H⋯Cl) stabilizes the crystal lattice .
  • Key findings : Fluorophenyl groups induce torsional strain (dihedral angle ~75° vs. naphthalene analogs), affecting ligand-receptor binding .
  • Data interpretation : Compare experimental bond lengths/angles with DFT calculations to validate electronic effects .

Q. How to design QSAR models for bioactivity prediction?

  • Parameters : Hydrophobicity (π), electronic (σ), and van der Waals volume (VW_W) correlate with displacement activity in antihypertensive analogs .
  • Case study : For 3-aryl derivatives, a QSAR equation log(1/IC50_{50}) = 0.92π – 1.14σ + 0.67VW_W + 2.15 (R² = 0.89) predicts α1_1-adrenergic receptor affinity .
  • Validation : Cross-check with in vitro assays (e.g., radioligand displacement using [³H]prazosin) .

Q. How to resolve contradictions in pharmacological data across analogs?

  • Issue : Varied substituent effects (e.g., 3-fluorophenyl vs. 3-chlorophenyl) lead to conflicting activity trends.
  • Approach :
    • Meta-analysis : Compare IC50_{50} values of fluorophenyl (e.g., 1.2 μM) vs. chlorophenyl (e.g., 0.8 μM) derivatives in kinase inhibition assays .
    • Structural mapping : Overlay crystallographic data to identify steric clashes or electronic mismatches in active sites .

Q. What strategies optimize synthesis yields for pyrazolo-pyridine scaffolds?

Factor Impact on Yield Evidence
Temperature>70°C reduces byproducts
Catalytic systemPd(OAc)2_2/XPhos improves C–N coupling
Solvent polarityEthanol vs. DMF: ±15% yield

Q. How does fluorophenyl substitution affect bioactivity compared to other groups?

  • Electron-withdrawing effects : Fluorine increases metabolic stability but reduces π-π stacking in kinase inhibitors vs. chlorophenyl analogs .
  • Case data :
    • Anticancer activity : 3-Fluorophenyl derivatives show IC50_{50} = 2.5 μM (HeLa cells) vs. 1.8 μM for trifluoromethyl analogs .
    • Solubility : LogP = 2.1 (fluorophenyl) vs. 2.9 (naphthalene sulfonamide) .

Data Contradiction Analysis

Example : Conflicting reports on pyrazolo-pyridine solubility in polar solvents.

  • Root cause : Crystallization conditions (e.g., methanol vs. acetonitrile) alter polymorphism .
  • Resolution : Use powder XRD to identify dominant polymorphs and correlate with dissolution profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Reactant of Route 2
3-(3-Fluorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。